![molecular formula C18H19N3O4S B2393907 N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 921556-20-9](/img/structure/B2393907.png)
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide, also known as E7820, is a small molecule inhibitor that has shown promise in the treatment of cancer. It works by inhibiting the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been reported to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties . In fact, some novel oxoindolin-2-one derivatives exhibited strong cytotoxicity against human cancer cell lines .
Anti-HIV Activity
Indole derivatives have been investigated for their potential as anti-HIV agents . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This could make them useful in combating oxidative stress, which is implicated in various diseases.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . This could potentially make them useful in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This could potentially make them useful in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This could potentially make them useful in the management of diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to have antiviral activity, suggesting they may influence pathways related to viral replication .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that the effects of this compound at the molecular and cellular level are diverse and depend on the specific target and biological context .
properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-21-17-9-6-15(10-13(17)11-18(21)23)20-26(24,25)16-7-4-14(5-8-16)19-12(2)22/h4-10,20H,3,11H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCBOEUDFKLXTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide |
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